4-chloro-N-(3-fluorophenyl)benzamide
Overview
Description
“4-chloro-N-(3-fluorophenyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It is related to the class of compounds known as benzamides, which are aromatic compounds containing a benzene ring connected to an amide functional group .
Scientific Research Applications
1. Intermolecular Interactions in Polymorphic Modifications
Research into compounds similar to 4-chloro-N-(3-fluorophenyl)benzamide, such as 3-chloro-N-(2-fluorophenyl)benzamide, reveals the importance of intermolecular interactions in their polymorphic forms. These studies focus on the role of different intermolecular interactions, such as Cl···Cl and C-H···F interactions, in the formation of polymorphic modifications. This research is crucial for understanding the crystalline structures and properties of these compounds (Shukla et al., 2018).
2. Synthesis and Antipathogenic Activity
Studies on thiourea derivatives of 4-chloro-N-(3-fluorophenyl)benzamide and similar compounds have been conducted, focusing on their synthesis, spectroscopic properties, and antipathogenic activity. These compounds have shown significant activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential in developing novel antimicrobial agents (Limban et al., 2011).
3. Disorder-Induced Polymorphism
Research on compounds like 3-fluoro-N-(3-fluorophenyl)benzamide, closely related to 4-chloro-N-(3-fluorophenyl)benzamide, has identified disorder-induced concomitant polymorphism due to structural disorder. Such studies are crucial in understanding the polymorphic behavior of these compounds, affecting their physical and chemical properties (Chopra & Row, 2008).
4. Ultrasound Assisted Synthesis and Anti-Tubercular Activity
Research involving derivatives of 4-chloro-N-(3-fluorophenyl)benzamide has explored their synthesis using ultrasound as a green chemistry tool. These compounds have been evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, demonstrating promising results and potential applications in tuberculosis treatment (Nimbalkar et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-(3-fluorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVPLFIQSBZVOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-fluorophenyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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